molecular formula C14H14N4O4S B2420636 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide CAS No. 540507-21-9

4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide

Cat. No.: B2420636
CAS No.: 540507-21-9
M. Wt: 334.35
InChI Key: SOBIZCJDCBPXTI-UHFFFAOYSA-N
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Description

4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Chemical Structure and Properties

  • The molecule contains a morpholinone ring in a twist-boat conformation fused to a benzene ring, which is linked to a 4-(methyl­sulfon­yl)-2-nitro­benzamide system. The structure is stabilized by both intra- and inter­molecular hydrogen bonds, providing insights into the chemical behavior and potential reactivity of similar compounds (Pang et al., 2006).

Synthesis and Chemical Reactions

  • Synthesis involves interaction of benzamide with morpholine, indicating its potential as a building block for creating various pharmaceutical compounds (Donskaya et al., 2004).
  • In chemical reactions, 4-morpholinocoumarin was obtained in the reaction of 4-(2-hydroxythiobenzoyl)morpholine with ethyl bromoacetate, showcasing the compound’s versatility in synthesizing heterocyclic compounds (Jagodziński et al., 2000).

Pharmaceutical Synthesis

  • It's involved in the synthesis of Gefitinib, indicating its role in creating complex pharmaceutical compounds (Jin et al., 2005).

Potential Antiparasitic and Antimicrobial Activity

  • The thiazolide nitazoxanide, a derivative of the compound, exhibits a broad spectrum of activities against various pathogens, suggesting its potential in developing new antiparasitic and antimicrobial drugs (Hemphill et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.

Mode of Action

This compound interacts with its target enzyme by binding to its active site. The compound’s binding affinity is influenced by the presence of a hydroxyl group substituted on the benzene ring . This interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall.

Result of Action

The action of this compound results in the disruption of bacterial cell wall synthesis, leading to potential cell lysis. This makes the compound a promising candidate for antibacterial therapy .

Properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c19-13(16-14-15-3-8-23-14)10-1-2-11(12(9-10)18(20)21)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBIZCJDCBPXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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